1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine trihydrochloride
Description
Systematic Nomenclature and Chemical Abstract Service Registry Information
The compound this compound possesses the Chemical Abstract Service registry number 1187928-13-7, which serves as its unique chemical identifier in scientific databases. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named as 1-[4-(3-pyridinylmethoxy)phenyl]piperazine trihydrochloride. This designation reflects the structural arrangement where a piperazine ring is substituted at the 1-position with a phenyl group that bears a 3-pyridinylmethoxy substituent at the para position.
The Molecular Design Limited number for this compound is registered as MFCD09997863, providing an additional standardized identifier for chemical database searches. The compound is also known by alternative systematic names including piperazine, 1-[4-(3-pyridinylmethoxy)phenyl]-, hydrochloride (1:3), which explicitly indicates the stoichiometric relationship between the organic base and the hydrochloric acid components. This nomenclature convention follows standard pharmaceutical salt naming protocols where the ratio of base to acid is clearly specified.
The International Chemical Identifier code for this compound is InChI=1S/C16H19N3O.3ClH/c1-2-14(12-18-7-1)13-20-16-5-3-15(4-6-16)19-10-8-17-9-11-19;;;/h1-7,12,17H,8-11,13H2;3*1H, which provides a standardized textual representation of the molecular structure. The corresponding International Chemical Identifier Key is IXCUFAVPLDPARE-UHFFFAOYSA-N, offering a compressed hash version of the structural information for database indexing purposes.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₆H₂₂Cl₃N₃O, representing the complete salt form including three hydrochloric acid molecules associated with the organic base. This formula indicates the presence of sixteen carbon atoms, twenty-two hydrogen atoms, three chlorine atoms, three nitrogen atoms, and one oxygen atom. The free base form of the compound, prior to salt formation, has the molecular formula C₁₆H₁₉N₃O, containing sixteen carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, and one oxygen atom.
The molecular weight of the trihydrochloride salt is 378.72 grams per mole, as determined by standard atomic mass calculations. This molecular weight reflects the contribution of the organic base (269.34 grams per mole) plus three molecules of hydrochloric acid (36.46 grams per mole each). The molecular weight differential between the free base and the trihydrochloride salt is approximately 109.38 grams per mole, corresponding exactly to the mass contribution of three hydrochloric acid molecules.
| Parameter | Value | Units |
|---|---|---|
| Molecular Formula (Salt) | C₁₆H₂₂Cl₃N₃O | - |
| Molecular Formula (Base) | C₁₆H₁₉N₃O | - |
| Molecular Weight (Salt) | 378.72 | g/mol |
| Molecular Weight (Base) | 269.34 | g/mol |
| Number of Heavy Atoms | 23 | atoms |
| Number of Rotatable Bonds | 4 | bonds |
The Simplified Molecular Input Line Entry System notation for this compound is represented as [H]Cl.[H]Cl.[H]Cl.N1(C2=CC=C(OCC3=CC=CN=C3)C=C2)CCNCC1, which explicitly shows the three separate hydrochloric acid molecules and the connected organic structure. This notation provides a linear representation of the molecular connectivity and can be used for computational chemistry applications and database searches.
Crystallographic Data and Three-Dimensional Conformational Studies
The three-dimensional structure of this compound exhibits characteristic conformational features typical of substituted piperazine derivatives. Based on crystallographic studies of related piperazine compounds, the piperazine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings containing nitrogen heteroatoms. The chair conformation minimizes steric interactions and maximizes favorable electronic arrangements between the nitrogen lone pairs and adjacent atoms.
In the chair conformation, the piperazine ring displays specific puckering parameters that characterize its three-dimensional geometry. Studies of analogous 4-phenylpiperazine derivatives reveal puckering parameters with theta values typically ranging from 175 to 180 degrees, indicating a well-defined chair geometry. The phenyl substituent attached to one nitrogen atom of the piperazine ring occupies an equatorial position, which is energetically favored due to reduced steric interactions compared to the axial orientation.
The methoxy linker connecting the phenyl ring to the pyridine moiety introduces rotational freedom around the carbon-oxygen and oxygen-carbon bonds. This flexibility allows the pyridine ring to adopt various orientations relative to the phenyl ring, potentially influencing the compound's biological activity and intermolecular interactions. The preferred conformation likely minimizes steric clashes while maximizing favorable electronic interactions between the aromatic systems.
Crystallographic analysis of related piperazine salts demonstrates that hydrogen bonding patterns play crucial roles in determining solid-state structures. The three hydrochloric acid molecules in the trihydrochloride salt form hydrogen bonds with the nitrogen atoms of the piperazine ring and potentially with the pyridine nitrogen, creating a network of intermolecular interactions that stabilize the crystal lattice. These hydrogen bonding interactions influence the overall molecular packing and may affect the compound's physical properties such as melting point and solubility.
Protonation States and Tautomeric Forms Under Physiological Conditions
Under physiological conditions (pH approximately 7.4), 1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine exists in multiple protonation states due to the presence of three basic nitrogen atoms with different protonation constants. The piperazine ring contains two nitrogen atoms with distinct basicities, while the pyridine ring contributes an additional basic site. The protonation behavior of this compound follows established patterns observed for piperazine derivatives, where sequential protonation occurs at the most basic sites first.
Piperazine derivatives typically exhibit two distinct dissociation constant values corresponding to the two nitrogen atoms in the ring. For unsubstituted piperazine, the first dissociation constant (pKₐ₁) is approximately 9.73, while the second dissociation constant (pKₐ₂) is around 5.35 at 25 degrees Celsius. However, substitution with aromatic groups generally decreases the basicity of the nitrogen atoms due to electron-withdrawing effects and resonance stabilization.
The phenyl substitution at the 1-position of the piperazine ring significantly reduces the basicity of the directly attached nitrogen atom through resonance delocalization of the nitrogen lone pair into the aromatic system. This effect typically lowers the pKₐ value by 1-2 units compared to unsubstituted piperazine. The second nitrogen atom in the piperazine ring maintains higher basicity but may also experience some reduction due to the overall electronic environment of the substituted ring system.
The pyridine nitrogen atom represents the third basic site in the molecule, with an expected pKₐ value around 5.2, similar to pyridine itself. Under physiological pH conditions, this nitrogen atom remains largely unprotonated due to its relatively low basicity compared to the piperazine nitrogens.
| Nitrogen Site | Estimated pKₐ | Protonation at pH 7.4 |
|---|---|---|
| Piperazine N-1 (phenyl-substituted) | 7.5-8.5 | Partially protonated |
| Piperazine N-4 (unsubstituted) | 8.5-9.5 | Predominantly protonated |
| Pyridine N | 5.2 | Unprotonated |
At physiological pH, the compound exists primarily as a monocationic species with the unsubstituted piperazine nitrogen carrying a positive charge. The distribution of charged species influences the compound's pharmacokinetic properties, including membrane permeability, protein binding, and distribution within biological compartments. The presence of both protonated and unprotonated forms under physiological conditions may contribute to the compound's biological activity by allowing interactions with both positively and negatively charged receptor sites or enzyme active sites.
Properties
IUPAC Name |
1-[4-(pyridin-3-ylmethoxy)phenyl]piperazine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O.3ClH/c1-2-14(12-18-7-1)13-20-16-5-3-15(4-6-16)19-10-8-17-9-11-19;;;/h1-7,12,17H,8-11,13H2;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCUFAVPLDPARE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)OCC3=CN=CC=C3.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine trihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is represented by the formula and is characterized by a piperazine core substituted with a pyridine ring and a methoxy group. This structural configuration is significant for its interaction with various biological targets.
This compound exhibits several mechanisms of action, primarily through receptor modulation:
- Melanocortin Receptor Agonism : The compound functions as an agonist for melanocortin receptors, which are involved in regulating appetite and metabolism. This suggests potential applications in treating obesity and metabolic disorders .
- Antitumor Activity : Research indicates that piperazine derivatives can exhibit significant antitumor effects. In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells .
Biological Activity Data
A summary of the biological activities associated with this compound is presented in the following table:
| Activity | Target | IC50/EC50 Values | Reference |
|---|---|---|---|
| Antitumor | A549 Cell Line | 0.19 µM | |
| Melanocortin Receptor Agonism | Obesity & Metabolism | N/A | |
| Antiviral | HIV-1 & Other Viruses | Moderate |
Case Studies
Several studies have explored the biological implications of compounds structurally related to this compound:
- Antitumor Efficacy : A study demonstrated that piperazine derivatives showed significant cytotoxicity against various cancer cell lines, outperforming traditional chemotherapeutics like cisplatin . The mechanism involved cell cycle arrest and apoptosis induction.
- Metabolic Regulation : Another investigation highlighted the role of piperazine derivatives in modulating melanocortin receptors, which could lead to therapeutic strategies for obesity management .
Research Findings
Recent findings indicate that modifications to the piperazine structure can enhance biological activity. For instance, derivatives with specific substitutions have shown improved potency against cancer cells and better selectivity for melanocortin receptors .
Structure-Activity Relationship (SAR)
The SAR studies suggest that:
- Substituents on the piperazine ring significantly influence both antitumor and receptor agonist activities.
- The presence of hydrophobic groups enhances binding affinity to target receptors, improving therapeutic efficacy.
Scientific Research Applications
Pharmacological Applications
1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine trihydrochloride has been primarily studied for its potential therapeutic effects. Here are some key areas of research:
Antidepressant Activity
Research indicates that compounds similar to this compound exhibit properties that may alleviate symptoms of depression. A study published in the Journal of Medicinal Chemistry demonstrated that piperazine derivatives can interact with serotonin receptors, which are crucial in mood regulation .
Antipsychotic Effects
This compound has also been evaluated for its antipsychotic potential. In a clinical trial, a derivative showed promise in reducing symptoms of schizophrenia by modulating dopamine receptor activity . The structural similarity to known antipsychotics suggests it may have a similar mechanism of action.
Neuroprotective Properties
Emerging studies suggest that this compound may offer neuroprotective effects against neurodegenerative diseases. Research indicated that it could inhibit oxidative stress pathways, which are implicated in conditions like Alzheimer's disease .
Case Study 1: Antidepressant Efficacy
A randomized controlled trial involving 100 participants assessed the efficacy of a piperazine derivative similar to this compound. Results showed a significant reduction in depression scores compared to placebo after eight weeks of treatment, suggesting potential for further development in antidepressant therapies.
Case Study 2: Schizophrenia Management
In a double-blind study, patients with schizophrenia were treated with a compound related to this compound. The study reported a notable decrease in positive and negative symptoms, indicating its effectiveness as an adjunct therapy for managing schizophrenia.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine trihydrochloride
- Molecular Formula : C₁₆H₁₉N₃O·3HCl
- Molecular Weight : 269.34 g/mol (base compound); ~372.7 g/mol (trihydrochloride form, estimated)
- CAS Number : 862471-97-4 (base compound) .
- Structure : Features a piperazine core linked to a phenyl ring substituted with a pyridin-3-ylmethoxy group. The trihydrochloride salt enhances solubility and stability.
Key Features :
- The pyridin-3-ylmethoxy group introduces aromatic nitrogen, enabling hydrogen bonding and π-π interactions.
- The trihydrochloride salt improves bioavailability compared to the free base.
Structural and Functional Comparisons with Similar Piperazine Derivatives
Substituent Variations on the Piperazine Core
Key Observations :
Physicochemical Properties
Insights :
- The trihydrochloride form of the target compound likely offers superior aqueous solubility compared to dihydrochloride analogs (e.g., 1-(2-methoxyphenyl)piperazine dihydrochloride) .
- Bulky substituents (e.g., benzhydryl in HY-A0128A) increase molecular weight and may reduce blood-brain barrier permeability .
Pharmacological Activity
Serotonin Receptor Modulation :
- The target compound’s pyridinylmethoxy group may interact with 5-HT₁A or 5-HT₂ receptors, similar to trifluoromethylphenyl-piperazine derivatives (e.g., 1-(3-chlorophenyl)piperazine) .
- Comparison: 5-HT₁A Agonists: p-Aminophenyl-ethyl-m-trifluoromethylphenyl piperazine inhibits sympathetic nerve discharge (SND), while 5-HT₂ agonists (e.g., MK212) increase SND .
Dopamine Receptor Affinity :
- Piperazine derivatives with aryl substitutions (e.g., 7d) show dopamine D3 receptor selectivity . The target compound’s pyridine group may confer distinct binding kinetics.
Preparation Methods
Overview of Synthesis Strategies
The synthesis generally employs a stepwise approach involving:
- Formation of key intermediates via halogenation and substitution reactions
- Coupling of aromatic and heterocyclic fragments
- Final salt formation to produce the trihydrochloride salt
The process is designed to ensure high purity and yield, suitable for pharmaceutical research applications.
Preparation of Precursors
2.1. Synthesis of 4-Halo-phenylpiperazine Derivatives
The initial step involves synthesizing a halogenated phenylpiperazine intermediate, which serves as the core scaffold for subsequent functionalization.
- Method: Nucleophilic substitution of piperazine with halogenated phenyl compounds, such as 4-chlorophenylpiperazine, under reflux conditions in suitable solvents like ethanol or acetonitrile.
- Reaction Conditions: Typically involves base catalysis (e.g., potassium carbonate) to facilitate nucleophilic attack, monitored via TLC or HPLC.
2.2. Formation of Pyridinylmethoxyphenyl Moiety
The pyridin-3-ylmethoxy group is introduced via O-alkylation of a phenolic precursor with 3-chloromethylpyridine derivatives.
- Method: Alkylation of phenolic hydroxyl groups using 3-chloromethylpyridine in the presence of a base such as potassium carbonate in solvents like acetone or DMF.
- Reaction Conditions: Elevated temperatures (~50-80°C), with reaction progress monitored through TLC or HPLC.
Coupling of Intermediates
3.1. Nucleophilic Substitution to Link Pyridinylmethoxyphenyl and Piperazine
The key step involves coupling the pyridin-3-ylmethoxyphenyl fragment with the piperazine core:
- Method: Nucleophilic substitution where the halogenated phenylpiperazine reacts with the pyridinylmethoxyphenyl derivative.
- Reaction Conditions: Use of phase transfer catalysts such as tetrabutylammonium bromide or iodide, in solvents like dimethylformamide (DMF) or acetone, with bases like potassium carbonate.
- Catalysts: Sodium iodide or potassium iodide can be employed to facilitate halogen exchange and improve yields.
3.2. Final Cyclization and Purification
The coupled intermediate undergoes cyclization or further functionalization if necessary, followed by purification steps such as crystallization from isopropyl alcohol or other suitable solvents.
Salt Formation and Purification
The free base is converted into the trihydrochloride salt:
- Method: Dissolution of the free base in a suitable solvent (e.g., isopropyl alcohol) at elevated temperature (~75-80°C), followed by addition of hydrochloric acid or HCl gas.
- Crystallization: The solution is cooled to induce crystallization, often with the addition of activated carbon to remove impurities.
- Drying: The crystalline product is dried under vacuum at 70-80°C to obtain the pure trihydrochloride salt.
Data Table of Preparation Conditions
| Step | Reactants | Reagents & Catalysts | Solvent | Temperature | Duration | Purification Method | Yield |
|---|---|---|---|---|---|---|---|
| 1 | Halogenated phenylpiperazine | Potassium carbonate, phase transfer catalyst | Acetone | Reflux (~50°C) | 12-24 hrs | Filtration, washing | ~80% |
| 2 | Phenolic precursor | 3-Chloromethylpyridine, potassium carbonate | Acetone/DMF | 50-80°C | 12-24 hrs | TLC/HPLC | ~75% |
| 3 | Coupled intermediate | Sodium iodide, potassium carbonate | DMF | 60°C | 6-12 hrs | Crystallization | 70-85% |
| 4 | Free base | Hydrochloric acid | Isopropyl alcohol | 75-80°C | 2-3 hrs | Cooling and filtration | 80% |
Research Findings and Optimization
Recent research emphasizes the importance of:
- Reaction Monitoring: Use of TLC and HPLC to optimize reaction times and prevent overreaction.
- Purity Control: Employing activated carbon filtration and recrystallization to remove impurities.
- Yield Enhancement: Adjusting molar ratios and reaction temperatures based on substrate reactivity.
Patents and literature suggest that employing phase transfer catalysts and optimized solvent systems significantly improves overall yield and purity.
Q & A
Basic: What are the recommended methods for synthesizing 1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine trihydrochloride, and how can reaction yields be optimized?
Methodological Answer:
- Step 1 : Begin with a nucleophilic substitution reaction between 4-(pyridin-3-ylmethoxy)phenol and a piperazine derivative (e.g., 1-chlorophenylpiperazine) under basic conditions (e.g., K₂CO₃ in DMF) to form the phenyl-piperazine core .
- Step 2 : Purify the intermediate using column chromatography (e.g., silica gel with gradients of methanol/dichloromethane) to remove unreacted starting materials .
- Step 3 : Convert the free base to the trihydrochloride salt by treating with HCl gas or concentrated hydrochloric acid in a solvent like ethanol, followed by recrystallization .
- Yield Optimization : Use excess piperazine derivative (1.2–1.5 eq.), maintain anhydrous conditions, and monitor reaction progress via TLC or LC-MS. Sonication can improve homogeneity and reaction rates .
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust. Avoid static discharge by grounding equipment .
- Storage : Keep in a tightly sealed container under inert gas (argon or nitrogen) at 2–8°C. Desiccate with silica gel to prevent hydrolysis of the hydrochloride salt. Do not expose to moisture or direct light .
- Stability Monitoring : Conduct periodic HPLC analysis to check for degradation (e.g., free base formation or pyridine ring oxidation) .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the presence of the pyridin-3-ylmethoxy group (δ ~8.5–7.5 ppm for aromatic protons) and piperazine protons (δ ~3.0–3.5 ppm). Integrate peaks to verify stoichiometry .
- Mass Spectrometry (MS) : Use ESI-MS in positive ion mode to detect the molecular ion [M+H]⁺. Expect m/z ~380–400 for the free base and isotopic clusters for chlorine in the trihydrochloride form .
- FT-IR : Identify O-H stretches (if hydrated) and C-N/C-O vibrations (~1250–1100 cm⁻¹) .
Advanced: How does the pyridin-3-ylmethoxy substituent influence the compound’s receptor binding affinity compared to other piperazine derivatives?
Methodological Answer:
- Structural Analysis : The pyridin-3-ylmethoxy group enhances π-π stacking with aromatic residues in receptor binding pockets (e.g., dopamine or serotonin receptors). Compare with analogs lacking the methoxy group using molecular docking .
- Binding Assays : Perform radioligand displacement studies (e.g., ³H-labeled antagonists) on transfected HEK293 cells. The substituent’s electron-withdrawing nature may increase affinity for G-protein-coupled receptors (GPCRs) .
- Functional Studies : Measure cAMP accumulation in cells expressing target receptors to assess agonist/antagonist activity. Substituent polarity may alter membrane permeability .
Advanced: What strategies can resolve contradictions in reported pharmacological data for this compound?
Methodological Answer:
- Purity Verification : Use HPLC (≥95% purity) and elemental analysis to rule out impurities as confounding factors .
- Assay Standardization : Replicate experiments under controlled conditions (pH 7.4, 37°C, standardized cell lines). For example, discrepancies in IC₅₀ values may arise from differences in cell membrane cholesterol content .
- Orthogonal Assays : Combine radioligand binding with functional readouts (e.g., calcium flux or β-arrestin recruitment) to confirm mechanism .
Advanced: What are the key considerations in designing assays to evaluate allosteric modulation activity?
Methodological Answer:
- Receptor Preparation : Use purified receptors in lipid nanodiscs to mimic native membrane environments. Include positive controls (e.g., known allosteric modulators) .
- Covalent Trapping : For irreversible binding studies, incorporate a photoactivatable group (e.g., diazirine) into the compound and validate via UV irradiation followed by SDS-PAGE .
- Data Interpretation : Apply the operational model of allostery to quantify cooperativity (α) and efficacy (β) parameters. Use Schild regression to distinguish allosteric vs. competitive effects .
Advanced: How can researchers mitigate challenges in scaling up the synthesis of this compound?
Methodological Answer:
- Solvent Selection : Replace DMF with greener solvents (e.g., 2-MeTHF) to improve scalability and reduce purification complexity .
- Catalysis : Optimize coupling reactions using Pd/C or CuI catalysts for Suzuki-Miyaura cross-coupling if aryl halide intermediates are involved .
- Process Monitoring : Implement in-line FTIR or PAT (Process Analytical Technology) to track reaction progression and minimize side products .
Basic: What solvents are compatible with this compound for in vitro assays?
Methodological Answer:
- Primary Solvents : Use DMSO for stock solutions (≤10 mM) due to its high solubility for hydrochloride salts. Confirm solubility via dynamic light scattering (DLS) to detect aggregates .
- Aqueous Buffers : Dilute DMSO stocks into PBS (pH 7.4) or HEPES. Avoid phosphate buffers if the compound chelates divalent cations .
- Incompatible Solvents : Ethanol or methanol may precipitate the trihydrochloride salt at high concentrations (>1 mM) .
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
Methodological Answer:
- ADMET Prediction : Use QSAR models to predict logP (target ~2–3 for blood-brain barrier penetration) and CYP450 inhibition. The pyridine ring may reduce metabolic stability .
- MD Simulations : Simulate binding to serum albumin to assess plasma protein binding. Introduce hydrophilic groups (e.g., hydroxyl) to decrease t₁/₂ .
- Metabolite Identification : Run in silico metabolism (e.g., GLORYx) to predict oxidation sites on the piperazine ring and pyridinylmethoxy group .
Advanced: What analytical methods are recommended for detecting degradation products in long-term stability studies?
Methodological Answer:
- HPLC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor for dehydrochlorination (loss of HCl) or hydrolysis of the ether bond .
- Forced Degradation : Expose the compound to heat (60°C), UV light, and acidic/basic conditions (pH 1–13) to identify labile sites. Quench reactions at intervals and analyze .
- Quantitative NMR : Use ERETIC² calibration to quantify degradation products without reference standards .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
